molecular formula C11H13N3 B13283535 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile

Cat. No.: B13283535
M. Wt: 187.24 g/mol
InChI Key: UBTCTVRDAGDIRW-UHFFFAOYSA-N
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Description

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3 It is a pyridine derivative, characterized by the presence of an amino group attached to a pyridine ring and a carbonitrile group

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(2-methylidenebutylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c1-3-9(2)7-13-11-5-4-10(6-12)14-8-11/h4-5,8,13H,2-3,7H2,1H3

InChI Key

UBTCTVRDAGDIRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CNC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 2-Pyridinecarbonitrile derivatives are prepared or procured as the base scaffold.
  • Nitration or halogenation at the 5-position can be achieved using mixed acids (concentrated nitric and sulfuric acid) under controlled temperature (20–60 °C) to introduce nitro or halogen substituents.

Introduction of the Amino Group at the 5-Position

  • Reduction of 5-nitro-2-pyridinecarbonitrile to 5-amino-2-pyridinecarbonitrile is performed via catalytic hydrogenation or chemical reduction (e.g., sodium borohydride or metal catalysts such as platinum on carbon).
  • Alternatively, nucleophilic substitution of 5-halogenated derivatives with amines or amide intermediates can be employed.

Formation of the (2-Methylidenebutyl)amino Side Chain

  • The (2-methylidenebutyl) substituent can be introduced by reductive alkylation of the 5-amino group with an appropriate aldehyde or unsaturated aldehyde precursor.
  • Another approach involves alkylation of the 5-amino group using a halogenated 2-methylidenebutyl derivative under basic conditions.
  • Reaction conditions typically involve mild heating (room temperature to 60 °C), inert atmosphere, and use of solvents such as ethyl acetate, tetrahydrofuran, or dichloromethane.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Purity
1 2-Aminopyridine + mixed acid (HNO3 + H2SO4), 20–60 °C Nitration to 5-nitro-2-aminopyridine intermediate High yield, yellow solid
2 Catalytic hydrogenation (Pt/C, MeOH, room temp, 4 h) Reduction of nitro to amino group 95% yield, high purity
3 Reaction of 5-amino-2-pyridinecarbonitrile with 2-methylidenebutanal under reductive amination conditions (NaBH4, MeOH) Formation of 5-[(2-methylidenebutyl)amino]pyridine-2-carbonitrile 74–93% yield
4 Purification by column chromatography (petroleum ether/ethyl acetate) Isolation of pure target compound >99% purity

Reaction Conditions and Optimization

  • Solvents: Ethyl acetate, tetrahydrofuran, dichloromethane, and methanol are commonly used for nitration, reduction, and alkylation steps.
  • Temperature: Controlled between 20 °C and 60 °C for nitration and alkylation to prevent side reactions.
  • Catalysts: Platinum on carbon or palladium catalysts are preferred for reduction steps due to high selectivity and yield.
  • Purification: Chromatographic methods using petroleum ether and ethyl acetate mixtures effectively separate the target compound from impurities.

Analytical Characterization

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Reference
Nitration of 2-aminopyridine Concentrated HNO3 + H2SO4 20–60 °C, microreactor 5-nitro-2-aminopyridine
Reduction of nitro group Pt/C catalyst, MeOH Room temp, 4 h 5-amino-2-pyridinecarbonitrile
Reductive alkylation 2-methylidenebutanal, NaBH4 Reflux or room temp 5-[(2-methylidenebutyl)amino]pyridine-2-carbonitrile
Purification Column chromatography Petroleum ether/ethyl acetate Pure target compound

Research Findings and Practical Notes

  • The nitration step benefits from continuous flow microreactor technology, improving safety and yield.
  • Catalytic hydrogenation provides a clean reduction pathway, avoiding harsh chemical reductants.
  • The reductive alkylation step is efficient and versatile, allowing introduction of various alkylidene substituents with good yields and minimal by-products.
  • Solvent recovery and recycling are feasible, enhancing sustainability.
  • The final compound exhibits high purity (>99%) when purified by column chromatography, suitable for further biological or pharmaceutical evaluation.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar amino group and are used in similar applications, such as medicinal chemistry and materials science.

    Pyridine derivatives: Other pyridine derivatives with different substituents may exhibit similar chemical properties and reactivity.

Uniqueness

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carbonitrile group and an amino group, which contributes to its biological activity. The structural formula can be represented as follows:

C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Cell Line Testing : The compound was tested against several human cancer cell lines, including:
    • HePG2 (hepatocellular carcinoma)
    • MCF7 (breast adenocarcinoma)
    • HCT116 (colon carcinoma)
    Results indicated that the compound exhibited IC50 values ranging from 5 to 10 µM, suggesting potent activity against these cell lines .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and tyrosine kinases . This inhibition leads to disrupted DNA synthesis and cell cycle arrest.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values between 16 µg/mL and 64 µg/mL against various strains including:
    • Staphylococcus aureus
    • Escherichia coli

These values indicate moderate antibacterial activity, particularly noteworthy in the context of rising antibiotic resistance .

Other Biological Activities

In addition to anticancer and antimicrobial properties, 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile has been investigated for other therapeutic effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
  • Enzyme Inhibition : Molecular docking studies indicate that the compound can bind effectively to certain enzyme targets, which may further elucidate its pharmacological potential .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesNotes
AnticancerHePG2, MCF7, HCT1165-10 µMSignificant antiproliferative effects
AntimicrobialStaphylococcus aureusMIC: 16 µg/mLModerate activity against Gram-positive bacteria
Escherichia coliMIC: 32 µg/mLModerate activity against Gram-negative bacteria
Anti-inflammatoryCytokine assaysNot specifiedPotential inhibition of cytokines

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